Ethyl 3-nitrobenzoate
Description
Research Significance as a Versatile Organic Intermediate and Precursor
The primary significance of ethyl 3-nitrobenzoate in research lies in its role as a versatile intermediate and precursor for the synthesis of other organic compounds. indiamart.com Its structural features are leveraged by chemists to build complex molecular architectures.
One of the most critical transformations is the reduction of its nitro group to an amino group, yielding ethyl 3-aminobenzoate (B8586502). This reaction is a cornerstone in producing substituted anilines, which are vital components for polymers, dyes, and pharmaceuticals. researchgate.netacs.org For instance, this compound can be selectively reduced to ethyl 3-aminobenzoate using electrocatalytic methods with a polyoxometalate redox mediator in an aqueous solution at room temperature. acs.org
Furthermore, this compound serves as a precursor in the synthesis of potential drug candidates and other biologically relevant molecules. It has been identified as a precursor for certain local anesthetics and can be used in methods to synthesize antigenic determinants. The compound's ability to act as a starting material for various derivatives makes it a valuable tool in medicinal chemistry and drug development.
Positioning of this compound within the Broader Context of Nitroaromatic Chemistry
This compound is a classic example of a nitroaromatic compound, a class of molecules central to organic chemistry. The presence of the nitro group (—NO₂) is pivotal to the compound's chemical identity and reactivity. cymitquimica.com
The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivation is not uniform across all positions of the ring. Due to the relative stability of the reaction intermediates, the meta-position (C3) is less deactivated than the ortho- and para-positions, which is why nitration of ethyl benzoate (B1203000) predominantly yields the meta-substituted product. rsc.org This directing effect is a fundamental principle in aromatic chemistry and positions this compound as a key isomer.
The reactivity of this compound is heavily influenced by its nitro group, making it a valuable substrate for reactions like nucleophilic substitutions and, most notably, reductions. guidechem.comcymitquimica.com The conversion of the nitro group to an amine is a common and powerful strategy in synthetic organic chemistry. researchgate.net
When compared to its isomers, ethyl 2-nitrobenzoate (B253500) and ethyl 4-nitrobenzoate (B1230335), the position of the nitro group significantly impacts the molecule's properties and reactivity. For example, a study on the alkaline hydrolysis of ethyl nitrobenzoates showed that a nitro group at the 4-position increases the reaction rate about 120 times compared to ethyl benzoate, while a nitro group at the 2-position only increases it by about 7 times, highlighting the electronic and steric differences between the isomers. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBIJCPQTPFQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060692 | |
| Record name | Benzoic acid, 3-nitro-, ethyl ester | |
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Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-98-4 | |
| Record name | Benzoic acid, 3-nitro-, ethyl ester | |
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| Record name | Benzoic acid, 3-nitro-, ethyl ester | |
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| Record name | Ethyl 3-nitrobenzoate | |
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| Record name | Ethyl 3-nitrobenzoate | |
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| Record name | Benzoic acid, 3-nitro-, ethyl ester | |
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| Record name | Benzoic acid, 3-nitro-, ethyl ester | |
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| Record name | Ethyl 3-nitrobenzoate | |
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Synthetic Methodologies and Preparative Routes for Ethyl 3 Nitrobenzoate and Its Structural Analogues
Esterification Protocols for 3-Nitrobenzoic Acid Precursors
The direct esterification of 3-nitrobenzoic acid with ethanol (B145695) is a common and straightforward method for synthesizing ethyl 3-nitrobenzoate. chemcess.com This reaction typically involves heating the carboxylic acid and alcohol in the presence of a catalyst.
Acid-Catalyzed Direct Esterification Approaches
The Fischer esterification is a classic and widely used method for this transformation. truman.edu It involves the reaction of 3-nitrobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the product side, it is crucial that the 3-nitrobenzoic acid starting material is completely dry, as any water present can shift the equilibrium back towards the reactants. truman.edu The process generally involves heating the reaction mixture to reflux for a specific period to achieve a good conversion rate. truman.edu
Another approach involves using N-bromosuccinimide (NBS) as a catalyst for the esterification of carboxylic acids, including 3-nitrobenzoic acid, with alcohols under mild conditions. mdpi.com This method provides an alternative to the strong acid catalysis of the Fischer esterification. mdpi.com
A patented industrial process describes the esterification of nitrobenzoic acids by reacting them with an excess of an alkanol in the presence of an inert solvent and a polyfluoroalkanesulfonic acid catalyst at elevated temperatures. google.com This method allows for the continuous removal of water formed during the reaction, driving the equilibrium towards the ester product and resulting in high yields. google.com
Optimized Preparative Methods for High Yield and Purity
To achieve high yields and purity of this compound, optimization of reaction conditions is crucial. In the Fischer esterification, using a significant excess of ethanol and an appropriate amount of sulfuric acid catalyst, followed by a controlled work-up procedure, can lead to high yields. truman.edu The work-up often involves pouring the cooled reaction mixture into ice water to precipitate the crude product, which is then isolated by suction filtration and purified by recrystallization from a suitable solvent like methanol (B129727) or ethanol. truman.edugrabmyessay.com
An industrial method achieving a high yield (94.7%) and purity (98.6% by HPLC) involves reacting 3-nitrobenzoic acid with ethanol in toluene (B28343), using tetrafluoroethanesulfonic acid hydrate (B1144303) as a catalyst. google.com The water produced is continuously removed by azeotropic distillation. The product is then isolated by separating the organic layer and drying it. google.com
The use of heterogeneous catalysts, such as acidic zeolites, has also been explored for the synthesis of related nitrobenzoate esters. scirp.org These catalysts offer advantages like reusability and potentially milder reaction conditions. The application of microwave irradiation or ultrasound has also been shown to accelerate the esterification process. scirp.org
Table 1: Comparison of Esterification Methods for Nitrobenzoic Acids
| Method | Catalyst | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Fischer Esterification | Concentrated H₂SO₄ | Reflux with excess ethanol | Good (unspecified) | truman.edu |
| NBS Catalysis | N-bromosuccinimide | 70 °C, 20 h in methanol | 78% (for methyl ester) | mdpi.com |
| Industrial Process | Polyfluoroalkanesulfonic acid | 60°-120°C, azeotropic removal of water | 94.7% | google.com |
| Zeolite Catalysis | Acidic Zeolites (e.g., H-MOR) | 80°C, Argon atmosphere | High (unspecified) | scirp.org |
Nitration Reactions Applied to Benzoate (B1203000) Esters
An alternative synthetic route to this compound involves the direct nitration of ethyl benzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring of the ester.
Regioselective Nitration Strategies for Substituted Benzoates
The ester group (-COOEt) in ethyl benzoate is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. chegg.commsu.edu This directing effect is due to the electron-withdrawing nature of the carbonyl group, which is further enhanced by protonation in the presence of a strong acid catalyst like sulfuric acid. echemi.comumkc.edu Consequently, the nitration of ethyl benzoate predominantly yields the meta-substituted product, this compound. orgsyn.org
To control the regioselectivity and prevent the formation of dinitrated byproducts, the reaction temperature is a critical parameter. chegg.com Maintaining a low temperature, typically between 0°C and 10°C, is essential. grabmyessay.comchegg.com Adding the nitrating agent (a mixture of nitric and sulfuric acids) slowly to the ethyl benzoate solution also helps in controlling the reaction and minimizing side products. chegg.com While the meta isomer is the major product, small amounts of the ortho and para isomers are also formed. google.com
Research has also focused on developing more regioselective nitration methods for various aromatic compounds. The use of specific nitrating agents and catalysts, such as N₂O₅ with a PEG-based dicationic acidic ionic liquid, has shown to improve para-selectivity for alkylbenzenes and ortho-selectivity for halogenated benzenes. researchgate.net
Catalytic Systems in Nitration Processes
The classic and most common catalytic system for the nitration of benzoate esters is a mixture of concentrated nitric acid and concentrated sulfuric acid. chegg.comechemi.com Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. umkc.edu
Alternative catalytic systems have been investigated to improve the efficiency and environmental friendliness of nitration reactions. For instance, the use of solid acid catalysts like zeolites has been explored. scispace.com Zeolites can offer shape-selective catalysis, potentially leading to different isomer distributions compared to traditional methods. For example, in the nitration of benzonitrile, certain zeolites have been shown to increase the yield of the para-isomer. scispace.com Other systems include sodium nitrate (B79036) in the presence of melamine (B1676169) trisulfonic acid, which offers good selectivity and high yields for various aromatic compounds. researchgate.net
Table 2: Products of Nitration of Substituted Benzenes
| Substrate | Major Product | Minor Products | Reference |
|---|---|---|---|
| Ethyl Benzoate | This compound | Ethyl 2-nitrobenzoate (B253500), Ethyl 4-nitrobenzoate (B1230335) | msu.eduorgsyn.org |
| Methyl Benzoate | Mthis compound | Methyl 2-nitrobenzoate, Methyl 4-nitrobenzoate | google.com |
| Benzonitrile | m-Nitrobenzonitrile | o-Nitrobenzonitrile, p-Nitrobenzonitrile | scispace.com |
Derivatization via Nucleophilic Aromatic Substitution on Halogenated Nitrobenzoates
A third synthetic strategy involves the derivatization of halogenated nitrobenzoates through nucleophilic aromatic substitution (SNAᵣ). In this approach, a halogen atom on the aromatic ring, activated by the electron-withdrawing nitro group, is displaced by a nucleophile.
The success of a nucleophilic aromatic substitution reaction is highly dependent on the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (the halogen). byjus.comwikipedia.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com When the nitro group is meta to the leaving group, the reaction is significantly slower. masterorganicchemistry.com
For instance, the iodine atom in ethyl 4-iodo-3-nitrobenzoate can be replaced by various nucleophiles. smolecule.com This allows for the synthesis of a wide range of derivatives. Similarly, the hydroxyl group in ethyl 3-hydroxy-4-nitrobenzoate can be replaced by amines in an SₙAr reaction. While not a direct synthesis of this compound itself, this methodology is crucial for preparing its structural analogs with different substituents on the aromatic ring. The vicarious nucleophilic substitution (VNS) is a specific type of SₙAr where a carbanion bearing a leaving group replaces a hydrogen atom, typically in nitroaromatics. organic-chemistry.org
Amination Reactions Leading to Substituted Amino-nitrobenzoates
The introduction of amino groups to the ethyl nitrobenzoate framework is a critical step in the synthesis of numerous biologically active compounds. Direct amination of this compound can be achieved by reacting it with an appropriate amine. For instance, the reaction with phenylamine can yield ethyl 3-nitro-4-(phenylamino)benzoate. smolecule.com This transformation is typically carried out using a coupling agent to facilitate the reaction.
Another significant pathway involves the nucleophilic substitution of a halogenated precursor. For example, ethyl 4-chloro-3-nitrobenzoate serves as a key intermediate. This compound can be reacted with various amines to introduce a range of substituents at the 4-position. A general procedure involves dissolving ethyl 4-chloro-3-nitrobenzoate in a solvent like tetrahydrofuran (B95107) (THF) and adding the desired amine along with a base such as triethylamine (B128534). The reaction is often stirred overnight at room temperature. diva-portal.org This method has been successfully used to prepare a variety of ethyl 4-(alkylamino)-3-nitrobenzoates. diva-portal.org
Furthermore, amination can be performed on a chlorinated derivative, such as ethyl 2-chloro-5-nitrobenzoate. The chloro group can be replaced by an amino group using aqueous ammonia (B1221849) under conditions of elevated temperature (80–100°C) and pressure. vulcanchem.com
Synthesis of Specific Alkylamino and Anilino Analogues
The synthesis of specific alkylamino and anilino analogues of ethyl nitrobenzoate has been extensively reported, often as precursors for more complex heterocyclic structures.
A common strategy involves the reaction of ethyl 4-chloro-3-nitrobenzoate with various alkylamines. For example, reacting it with methylamine, propylamine, or butylamine (B146782) in the presence of triethylamine in THF yields the corresponding ethyl 4-(methylamino)-3-nitrobenzoate, ethyl 4-(propylamino)-3-nitrobenzoate, and ethyl 4-(butylamino)-3-nitrobenzoate. diva-portal.org Similarly, ethyl 4-fluoro-3-nitrobenzoate can be reacted with ethanolamine (B43304) in the presence of diisopropylethylamine (DIPEA) in dichloromethane (B109758) to produce ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. analis.com.my
The synthesis of anilino analogues can also be achieved through similar nucleophilic aromatic substitution reactions. For instance, ethyl 3-nitro-4-(phenylamino)benzoate can be synthesized via the direct amination of this compound with a suitable phenylamine. smolecule.com
| Starting Material | Reagent | Product | Reference |
| Ethyl 4-chloro-3-nitrobenzoate | Methylamine, Triethylamine | Ethyl 4-(methylamino)-3-nitrobenzoate | diva-portal.org |
| Ethyl 4-chloro-3-nitrobenzoate | Propylamine, Triethylamine | Ethyl 4-(propylamino)-3-nitrobenzoate | diva-portal.org |
| Ethyl 4-chloro-3-nitrobenzoate | Butylamine, Triethylamine | Ethyl 4-(butylamino)-3-nitrobenzoate | diva-portal.org |
| Ethyl 4-fluoro-3-nitrobenzoate | Ethanolamine, DIPEA | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | analis.com.my |
| This compound | Phenylamine | Ethyl 3-nitro-4-(phenylamino)benzoate | smolecule.com |
Advanced Synthetic Strategies for Complex Molecular Scaffolds Incorporating this compound Moieties
The this compound core serves as a valuable building block for the synthesis of more complex and functionally diverse molecular architectures, particularly heterocyclic compounds.
Construction of Benzimidazole (B57391) and Other Heterocyclic Derivatives
A prominent application of this compound analogues is in the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological importance. A widely used method is the one-pot nitroreductive cyclization. researchgate.net In this approach, an ethyl 4-(alkyl/arylamino)-3-nitrobenzoate is reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). diva-portal.orgresearchgate.netmedcraveonline.comresearchgate.net This reaction proceeds via the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the aldehyde to form the benzimidazole ring. researchgate.net This method has been employed to synthesize a wide variety of 1,2-disubstituted benzimidazole-5-carboxylates. researchgate.net
For example, reacting ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde using sodium dithionite in DMSO at 90°C yields the corresponding benzimidazole derivative. researchgate.netmedcraveonline.com Similarly, ethyl 4-(butylamino)-3-nitrobenzoate can be cyclized with a substituted aldehyde to afford ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate in high yield. researchgate.net
Another strategy involves a multi-step synthesis. For instance, ethyl 4-fluoro-3-nitrobenzoate can be reacted with an amine, followed by reduction of the nitro group using ammonium (B1175870) formate (B1220265) and a palladium catalyst (10% Pd/C), to yield a diamine intermediate. nih.gov This diamine can then be refluxed with various substituted bisulfite adducts of aromatic aldehydes in DMF to afford the desired benzimidazole derivatives. nih.gov
Beyond benzimidazoles, this compound derivatives are precursors to other heterocyclic systems. For instance, ethyl 4-(1H-benzotriazol-1-yl)-3-nitrobenzoate has been synthesized by reacting the appropriate precursors in DMF with potassium carbonate. mdpi.com The subsequent reduction of the nitro group provides a route to further functionalized benzotriazole (B28993) derivatives. mdpi.com
| Starting Material | Reagents | Product Type | Reference |
| Ethyl 4-(alkyl/arylamino)-3-nitrobenzoates | Aldehydes, Sodium dithionite, DMSO | 1,2-Disubstituted benzimidazole-5-carboxylates | researchgate.net |
| Ethyl 4-(methylamino)-3-nitrobenzoate | 3-bromo-4-hydroxy-5-methoxybenzaldehyde, Sodium dithionite, DMSO | Benzimidazole derivative | medcraveonline.com |
| Ethyl 4-fluoro-3-nitrobenzoate | Amine, DIPEA; then Ammonium formate, 10% Pd/C; then Substituted bisulfite adducts of aromatic aldehydes, DMF | Benzimidazole derivatives | nih.gov |
| Not specified | K₂CO₃, DMF | Ethyl 4-(1H-benzotriazol-1-yl)-3-nitrobenzoate | mdpi.com |
Synthesis of Functionalized Esters through Diverse Reaction Pathways
The ester functionality of this compound and its derivatives allows for a range of transformations to create functionalized esters. One approach is through esterification. For example, 4-fluoro-3-nitrobenzoic acid can be esterified by refluxing in ethanol with catalytic sulfuric acid to produce ethyl 4-fluoro-3-nitrobenzoate. analis.com.mynih.gov Similarly, p-nitrobenzoic acid can be converted to its ethyl ester by refluxing in ethanol with sulfuric acid.
Transesterification offers another route to modify the ester group. vulcanchem.com Furthermore, the ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in subsequent reactions. vulcanchem.com
More complex functionalized esters can be synthesized through multi-step sequences. For example, methyl 2-bromomethyl-3-nitrobenzoate, a related nitrobenzoate ester, is a key intermediate in the synthesis of lenalidomide. It is reacted with 2,6-dioxopiperidin-3-ammonium chloride in the presence of DMF and triethylamine. google.com Another example involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which can be derived from methyl 2-bromomethyl-3-nitrobenzoate, to synthesize indole-4-carboxylates. orgsyn.org
A novel method for creating enol ester functionalized sulfonyl fluorides utilizes a catalyst-free nucleophilic substitution of 2-chloroprop-2-ene-1-sulfonyl fluoride (B91410) with carboxylic acid derivatives, including nitrobenzoates, under mild conditions. acs.org
Chemical Reactivity and Mechanistic Studies of Ethyl 3 Nitrobenzoate Transformations
Reduction Reactions of the Nitro Group
The reduction of the nitro group in ethyl 3-nitrobenzoate to an amino group is a pivotal transformation, yielding ethyl 3-aminobenzoate (B8586502), a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. This reduction can be achieved through several methods, each with distinct mechanistic pathways.
Catalytic Hydrogenation to Yield Corresponding Amino Esters
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. This process involves the use of a metal catalyst, typically from the platinum group, and a source of hydrogen. For this compound, the nitro group is selectively reduced to an amine, leaving the ester group intact.
The reaction is typically carried out by stirring a solution of the nitro compound with a catalyst under a hydrogen atmosphere. google.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. orgsyn.org The choice of catalyst, solvent, hydrogen pressure, and temperature can influence the reaction rate and yield. For instance, using an amorphous nickel catalyst at 30-35°C under 1 atmosphere of hydrogen pressure can achieve yields above 95%. google.com The general mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. lboro.ac.uk The reaction proceeds through a series of steps, including the formation of nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced to the final amine product. lboro.ac.uk
| Catalyst | Conditions | Yield (%) |
| Amorphous Nickel | Ethyl acetate (B1210297), 1 atm H₂, 30-35°C, 10h | >95 |
| Indium/NH₄Cl | Ethanol (B145695)/Water, Reflux, 2.5h | 90 |
| Pd/C | H₂ (balloon), various solvents | High |
This table summarizes various catalytic systems used for the reduction of substituted nitrobenzoates to their corresponding aminobenzoates, demonstrating the high efficiency of these methods. google.comorgsyn.org
Electrocatalytic Reduction Mechanisms and Kinetic Analysis
Electrocatalytic reduction offers an alternative pathway that avoids the use of high-pressure hydrogen gas. acs.org This method can be performed directly, where the substrate is reduced at the electrode surface, or indirectly, using a redox mediator. acs.org
In a direct electrocatalytic reduction of this compound, an irreversible reduction peak can be observed around -0.3 V versus an Ag/AgCl reference electrode. acs.orgresearchgate.net A more selective and efficient approach involves a mediated electrocatalytic system. For example, a polyoxometalate such as phosphotungstic acid can be used as a redox mediator. acs.orgresearchgate.net The mediator is first reduced at the cathode and then reacts with the this compound in the bulk solution to regenerate the catalyst and produce ethyl 3-aminobenzoate. acs.org
Chemo-selective Reduction Approaches for Nitroaromatics
A significant challenge in the reduction of nitroaromatic esters is achieving chemo-selectivity, i.e., reducing the nitro group without affecting the ester functionality or other sensitive groups. rsc.orgresearchgate.net While catalytic hydrogenation is often selective, other chemical reducing systems have been developed to offer broader functional group tolerance.
Systems such as NaBH₄-FeCl₂ in THF have proven effective for the selective reduction of the nitro group in various ester-substituted nitroarenes, providing excellent yields (up to 96%). researchgate.net This method is practical and scalable. Other notable systems include:
Iron/CaCl₂ with a hydrogen transfer agent: This system reduces nitroarenes in the presence of halides, carbonyls, nitriles, and esters. organic-chemistry.org
Silanes with oxo-rhenium complexes: Catalytic amounts of complexes like ReIO₂(PPh₃)₂ efficiently reduce aromatic nitro compounds while tolerating ester groups. nih.gov
Indium/NH₄Cl in aqueous ethanol: This system effectively reduces aromatic nitro compounds selectively. orgsyn.org
Amine-bis(phenolate) iron(III) complexes with triethoxysilane: This earth-abundant metal catalyst system shows high chemoselectivity for the nitro group over esters and other functionalities. rsc.org
These methods highlight the development of tailored reducing agents that can selectively target the nitro group, which is crucial for the synthesis of complex molecules containing multiple functional groups. organic-chemistry.orgrsc.org
Hydrolysis and Aminolysis Reactions of the Ester Moiety
The ester group of this compound is susceptible to nucleophilic attack, primarily through hydrolysis and aminolysis reactions, which lead to the cleavage of the ester bond.
Kinetic Investigations of Alkaline Hydrolysis Processes
The alkaline hydrolysis (saponification) of this compound to 3-nitrobenzoic acid and ethanol is a classic example of a bimolecular acyl substitution reaction. Kinetic studies of this process provide valuable data on the electronic effects of substituents on reaction rates.
The reaction follows second-order kinetics, being first order in both the ester and the hydroxide (B78521) ion. chegg.compsu.eduresearchgate.net The rate of hydrolysis is significantly influenced by the solvent composition and temperature. psu.eduresearchgate.net For instance, in ethanol-water mixtures, the second-order rate constant (k₂) decreases steeply as the mole fraction of ethanol increases, particularly at lower ethanol concentrations. psu.eduresearchgate.net The electron-withdrawing nitro group in the meta position enhances the electrophilicity of the carbonyl carbon, making this compound more reactive towards hydrolysis than unsubstituted ethyl benzoate (B1203000). This is reflected in the activation parameters; the presence of the nitro group generally lowers the activation energy for the reaction. psu.edu
| Compound | Solvent (Ethanol mole fraction) | Temperature (°C) | Second-Order Rate Constant (k₂) |
| Ethyl p-nitrobenzoate | 0.16 | 5 | 0.0163 |
| Ethyl p-nitrobenzoate | 0.16 | 15 | 0.0456 |
| Ethyl p-nitrobenzoate | 0.25 | 15 | 0.0201 |
| Ethyl benzoate | 0.16 | 25 | 0.0034 |
| Ethyl benzoate | 0.16 | 35 | 0.0084 |
This table presents representative kinetic data for the alkaline hydrolysis of ethyl p-nitrobenzoate and ethyl benzoate in ethanol-water mixtures, illustrating the effect of temperature and solvent composition on the reaction rate. Note: Data for the meta-isomer (this compound) follows similar trends but may have different absolute values. psu.eduresearchgate.net
The mechanism is generally accepted to be the B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the ethoxide leaving group, is typically the rate-determining step.
Mechanistic Exploration of Aminolysis Reactions
Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. The aminolysis of simple, unactivated esters like ethyl benzoate is generally a difficult reaction, often requiring high temperatures. psu.edu However, the presence of the electron-withdrawing nitro group in this compound should increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine compared to ethyl benzoate.
The mechanism of aminolysis is analogous to that of hydrolysis and involves a nucleophilic acyl substitution. An amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. sciencesnail.comyale.edu This intermediate can then break down to form the amide product and ethanol. The reaction can be catalyzed by a second molecule of the amine acting as a general base to deprotonate the attacking amine in the transition state. yale.edu Studies on related systems, such as the aminolysis of thioesters, indicate that the rate-limiting step can be either the formation or the breakdown of the tetrahedral intermediate, depending on the specific reactants and conditions. psu.edu While specific mechanistic studies on the aminolysis of this compound are not abundant, the general principles of nucleophilic acyl substitution suggest a pathway involving a tetrahedral intermediate, with the reaction rate enhanced by the electron-withdrawing nature of the meta-nitro substituent. psu.eduyale.edu
Electrophilic Aromatic Substitution on Related Nitrobenzoate Systems
The reactivity of the benzene (B151609) ring in nitrobenzoate systems towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of the existing substituents: the nitro group (-NO₂) and the ester group (-COOR). Both of these groups are electron-withdrawing, which deactivates the aromatic ring towards attack by electrophiles compared to benzene itself. d-nb.infoorganicchemistrytutor.com This deactivation occurs because the substituents pull electron density away from the ring, making it less nucleophilic. d-nb.info
The directing effect of these substituents is crucial in determining the regioselectivity of further substitution. The ester group, such as the ethyl ester in ethyl benzoate, is a meta-director for electrophilic attack. solubilityofthings.comlibretexts.org This is because the carbocation intermediate (the arenium ion) formed during the attack is most stable when the electrophile adds to the meta position. Attack at the ortho or para positions would result in a resonance structure where the positive charge is adjacent to the electron-withdrawing carbonyl carbon, which is highly destabilizing. solubilityofthings.com
Similarly, the nitro group is also a strong deactivating group and a meta-director for the same reasons. organicchemistrytutor.comlibretexts.org When both a nitro group and an ester group are present on the benzene ring, as in this compound, the ring is strongly deactivated. Any subsequent electrophilic substitution will be much more difficult to achieve than on benzene or monosubstituted benzenes. aiinmr.com For instance, Friedel-Crafts acylation of nitrobenzene (B124822) does not proceed under normal conditions due to the powerful deactivating nature of the nitro group. aiinmr.com
In the case of a compound like methyl benzoate, a close analog of this compound, nitration with a mixture of nitric acid and sulfuric acid yields mthis compound as the major product. grabmyessay.com The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. aiinmr.com The ester group directs the incoming nitro group to the meta position. solubilityofthings.comlookchem.com
When considering a system like 1,4-dinitrobenzene, the presence of two strong electron-withdrawing groups makes the ring extremely unreactive towards electrophiles. masterorganicchemistry.com In comparison, toluene (B28343) is significantly more reactive than para-nitrotoluene, which in turn is more reactive than 1,4-dinitrobenzene. masterorganicchemistry.com This trend highlights the cumulative deactivating effect of nitro groups. For nitrobenzoate systems, this means that introducing a second electrophile onto the ring is a challenging synthetic step.
| Reactant | Reagents | Product(s) | Key Findings |
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Mthis compound | The ester group is a meta-director and deactivates the ring. solubilityofthings.comlookchem.com |
| Toluene | Electrophile (E⁺) | o/p-Substituted Toluene | The methyl group is activating and an ortho, para-director. masterorganicchemistry.com |
| p-Nitrotoluene | Electrophile (E⁺) | Substitution is difficult | The nitro group deactivates the ring, making it less reactive than toluene. masterorganicchemistry.com |
| 1,4-Dinitrobenzene | Electrophile (E⁺) | Very low reactivity | The two nitro groups strongly deactivate the ring towards EAS. masterorganicchemistry.com |
| Nitrobenzene | Br₂ | m-Bromonitrobenzene | Requires strong heating; the nitro group is a meta-director. aiinmr.com |
Nucleophilic Substitution Reactions and Their Synthetic Utility
While the electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack, it conversely activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org This type of reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. For SNAr to occur, two main conditions must be met: the presence of strong electron-withdrawing groups on the ring and a good leaving group. wikipedia.org
The nitro group is a powerful activating group for SNAr, especially when positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. masterorganicchemistry.com If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction is much slower or does not occur. libretexts.org
In the context of this compound, the nitro group is present, but there isn't an inherent leaving group on the benzene ring itself (other than hydrogen). However, related nitrobenzoate derivatives that do contain a leaving group are highly useful in synthesis. For example, compounds like methyl 2-(chloromethyl)-3-nitrobenzoate contain a chloromethyl group where the chlorine can act as a leaving group in nucleophilic substitution reactions. cymitquimica.com Similarly, 4-bromo-2-chlorophenyl 3-nitrobenzoate can undergo nucleophilic substitution where the bromine and chlorine atoms are displaced by nucleophiles like amines or thiols.
A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom in nitroaromatics. organic-chemistry.org In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the electron-deficient aromatic ring. organic-chemistry.org For a 3-substituted nitroarene, the attack typically occurs at the ortho and para positions relative to the nitro group. organic-chemistry.org This method provides a powerful tool for the C-C bond formation on nitroaromatic rings.
The synthetic utility of these reactions is vast, particularly in the synthesis of pharmaceuticals and other biologically active molecules. lookchem.comjuniperpublishers.com For instance, the reactivity of the nitro group in SNAr reactions is exploited in the synthesis of complex molecules where a nucleophile is introduced onto the aromatic ring. The nitro group itself can then be readily reduced to an amino group, providing a key functional group for further synthetic transformations. vulcanchem.com An example is the reaction of ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate, where the piperidine (B6355638) moiety has been introduced via a nucleophilic substitution, and the nitro group activates the ring for this transformation. vulcanchem.com
| Substrate | Nucleophile/Reagents | Product Type | Synthetic Utility |
| 2,4-Dinitrochlorobenzene | NaOH (aq) | 2,4-Dinitrophenol | Classic example of SNAr where -Cl is the leaving group. wikipedia.org |
| p-Chloronitrobenzene | OH⁻ | p-Nitrophenol | The nitro group para to the chlorine activates the ring for substitution. juniperpublishers.com |
| m-Chloronitrobenzene | OH⁻ | No reaction | The nitro group meta to the chlorine does not effectively stabilize the Meisenheimer complex. libretexts.org |
| 4-Bromo-2-chlorophenyl 3-nitrobenzoate | Amines, Thiols | Substituted phenyl derivatives | The halogen atoms act as leaving groups in SNAr reactions. |
| Nitroarenes | Carbanions with leaving groups | C-H substituted nitroarenes | Vicarious Nucleophilic Substitution (VNS) allows for C-C bond formation. organic-chemistry.org |
| Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate | Reducing agents (e.g., H₂/Pd) | Ethyl 3-amino-4-(4-hydroxypiperidin-1-yl)benzoate | Reduction of the nitro group to an amine for further functionalization. vulcanchem.com |
Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Nitrobenzoate and Its Derivatives
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. In the case of ethyl 3-nitrobenzoate, these methods confirm the presence of the key ester and nitro functionalities, as well as the aromatic ring.
The IR spectrum of this compound, typically recorded using a KBr disc or as a nujol mull, displays characteristic absorption bands. guidechem.com The strong carbonyl (C=O) stretching vibration of the ester group is a prominent feature. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also clearly observable, providing definitive evidence for its presence. Additionally, the spectrum shows bands corresponding to C-H stretching of the aromatic ring and the ethyl group, as well as C-O stretching of the ester.
Raman spectroscopy provides complementary information. guidechem.comguidechem.com The Raman spectrum of this compound also exhibits bands characteristic of the nitro group and the aromatic ring, which are often strong and well-defined. guidechem.com
Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345-1385 |
| Carbonyl (C=O) | Stretch | 1720-1740 |
| Aromatic C=C | Stretch | 1400-1600 |
| C-O (Ester) | Stretch | 1000-1300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. rsc.org The aromatic protons appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and ester groups. The proton situated between the two electron-withdrawing groups (at C2) is the most deshielded. The protons of the ethyl group appear more upfield. The quartet for the methylene (B1212753) (-CH₂-) protons is a result of spin-spin coupling with the adjacent methyl protons, while the triplet for the methyl (-CH₃) protons arises from coupling with the methylene protons. rsc.org
Table 2: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.87 | t | ~1.7 |
| H-4, H-6 | ~8.25-8.54 | m | - |
| H-5 | ~7.67 | t | ~8.0 |
| -OCH₂CH₃ | ~4.45 | q | ~7.1 |
| -OCH₂CH₃ | ~1.44 | t | ~7.1 |
Note: 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. rsc.org The carbonyl carbon of the ester appears significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the positions of the nitro and ester substituents. The carbon attached to the nitro group (C-3) is also notably shifted. The methylene and methyl carbons of the ethyl group appear at the most upfield positions. rsc.org
Table 3: ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~164.42 |
| C-3 | ~148.19 |
| C-1 | ~132.17 |
| Aromatic CH | ~135.24, 129.54, 127.25, 124.50 |
| -OCH₂- | ~61.91 |
| -CH₃ | ~14.24 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which can further confirm its structure. The molecular formula of this compound is C₉H₉NO₄, corresponding to a molecular weight of approximately 195.17 g/mol . nih.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful hyphenated technique used to separate and identify components of a mixture. nih.govnih.gov In the context of this compound, GC-MS can be used to confirm the purity of a sample and to analyze reaction mixtures, for instance, in studies of nitration reactions of benzene (B151609) derivatives. scirp.orgacs.org The electron ionization (EI) mass spectrum obtained from GC-MS shows a molecular ion peak (M⁺) at m/z 195. nih.govnih.gov The fragmentation pattern provides structural information. Common fragments observed include the loss of the ethoxy group (-OCH₂CH₃) resulting in a peak at m/z 150, and other fragments corresponding to the nitrobenzoyl cation and further cleavages. nih.govnih.gov
Table 4: Major Peaks in the GC-MS (EI) Spectrum of this compound nih.govnih.gov
| m/z | Relative Intensity | Possible Fragment |
| 195 | 34.20% | [M]⁺ |
| 150 | 99.99% | [M - OCH₂CH₃]⁺ |
| 104 | 41.20% | [C₆H₄CO]⁺ |
| 76 | 49.40% | [C₆H₄]⁺ |
| 135 | 29.10% | [M - NO₂ - H]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule with great confidence. For this compound, the exact mass is calculated as 195.0532 Da. nih.gov HRMS can distinguish between ions of the same nominal mass but different elemental formulas, providing an unambiguous confirmation of the molecular formula. This technique is particularly valuable in confirming the identity of newly synthesized compounds or for trace analysis in complex matrices. rsc.orgresearchgate.net
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information regarding the molecular structure, including bond lengths, bond angles, and conformational details, as well as insights into the packing of molecules within the crystal lattice. For this compound and its derivatives, X-ray diffraction studies have been instrumental in elucidating their solid-state structures, revealing the intricate interplay of covalent and non-covalent forces that dictate their molecular architecture and supramolecular assembly.
Single-crystal X-ray diffraction analyses of various this compound derivatives have provided detailed geometric parameters. The bond lengths and angles within these molecules generally fall within normal and expected ranges, consistent with data reported for related organic compounds. psu.edunih.govresearchgate.netiucr.org
For instance, in the structure of ethyl 4-ethylamino-3-nitrobenzoate, the bond lengths and angles are within standard values. nih.gov The benzene ring is planar, and the molecule exhibits a specific conformation influenced by intramolecular interactions. nih.gov Similarly, derivatives like ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate and ethyl 4-anilino-3-nitrobenzoate show bond lengths and angles that are comparable to other related structures. researchgate.netiucr.orgnih.gov
The conformation of the substituents relative to the benzene ring is a key feature. In ethyl 4-ethylamino-3-nitrobenzoate, an intramolecular hydrogen bond leads to the formation of a non-planar six-membered ring with a flattened-boat conformation. nih.gov The crystal data for several derivatives of this compound are summarized in the table below, illustrating the variations in unit cell parameters and crystal systems.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Ethyl 3-nitro-4-(propylamino)benzoate | C₁₂H₁₆N₂O₄ | Triclinic | P1 | 4.4914(4) | 12.0828(9) | 12.8763(9) | 62.494(4) | 81.055(4) | 83.494(4) | 611.57(8) | 2 | researchgate.net |
| Ethyl 4-ethylamino-3-nitrobenzoate | C₁₁H₁₄N₂O₄ | Monoclinic | P2₁ | 4.2360(8) | 16.180(3) | 8.4890(17) | 90 | 95.80(3) | 90 | 578.8(2) | 2 | nih.gov |
| Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | C₁₁H₁₄N₂O₅ | Monoclinic | P2₁/c | 10.6422(6) | 14.9954(9) | 7.1975(4) | 90 | 99.607(2) | 90 | 1132.50(11) | 4 | researchgate.netnih.gov |
| Ethyl 4-anilino-3-nitrobenzoate | C₁₅H₁₄N₂O₄ | Monoclinic | P2₁/c | 10.6464(2) | 9.9178(2) | 14.7885(2) | 90 | 120.244(1) | 90 | 1348.96(4) | 4 | iucr.orgnih.gov |
| Ethyl 3-carboxy-5-nitrobenzoate | C₁₀H₉NO₆ | Monoclinic | P2₁/n | 14.249(3) | 4.6450(9) | 16.536(4) | 90 | 108.401(3) | 90 | 1038.5(4) | 4 | iucr.orgnih.gov |
The solid-state architecture of this compound derivatives is governed by a network of non-covalent interactions, which are crucial for the stabilization of the crystal structure.
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds are prominent features. Intramolecular N-H···O hydrogen bonds are frequently observed, leading to the formation of stable six-membered rings, denoted as S(6) motifs. nih.govresearchgate.netiucr.orgnih.govnih.govnih.gov For example, in ethyl 4-anilino-3-nitrobenzoate, an intramolecular N-H···O bond stabilizes the molecular conformation. iucr.orgnih.gov Intermolecular hydrogen bonds, including conventional O-H···O and N-H···O, as well as weaker C-H···O interactions, link adjacent molecules. researchgate.netnih.goviucr.orgnih.govnih.gov These interactions can create dimers, chains, layers, or complex three-dimensional networks. nih.govresearchgate.netiucr.orgnih.govnih.govnih.gov In the crystal structure of ethyl 4-ethylamino-3-nitrobenzoate, intermolecular N-H···O hydrogen bonds link the molecules into chains parallel to the b-axis. nih.gov Similarly, in methyl 4-hydroxy-3-nitrobenzoate, an extensive network of twelve hydrogen bonds helps to form infinite stacked sheets. mdpi.com
Other Intermolecular Forces: In some derivatives, short intermolecular O···O contacts have been identified, with distances shorter than the sum of the van der Waals radii of oxygen atoms. psu.eduresearchgate.netnih.gov In ethyl 3-nitro-4-(propylamino)benzoate, these short O···O interactions, with distances of 2.914 (5) Å and 2.984 (5) Å, contribute to a stacking arrangement of the molecules. psu.eduresearchgate.net
These combined interactions result in diverse crystal packing arrangements. For example, molecules can be linked into dimers with R²₂(10) motifs nih.gov, or form layers parallel to a crystallographic plane. iucr.orgnih.gov In other cases, a combination of hydrogen bonds and short contacts leads to a three-dimensional network. researchgate.netnih.gov
Torsion and dihedral angles, determined from X-ray crystallographic data, define the three-dimensional shape of the molecules by describing the rotation around single bonds. A key parameter in these structures is the orientation of the nitro and ester groups relative to the plane of the benzene ring.
In many derivatives, the nitro group is nearly coplanar with the benzene ring, though slight twisting is common. psu.eduresearchgate.netdoaj.org For example, in ethyl 3-nitro-4-(propylamino)benzoate, the nitro group is almost coplanar with the ring, showing a torsion angle of -6.4 (5)°. psu.eduresearchgate.net In contrast, the nitro group in 4-ethylamino-3-nitrobenzoic acid is more significantly twisted, with a dihedral angle of 15.29 (15)° relative to the benzene ring. nih.gov The orientation between multiple rings is also critical; in ethyl 4-anilino-3-nitrobenzoate, the benzene and phenyl rings are substantially twisted with respect to each other, exhibiting a dihedral angle of 73.20 (6)°. iucr.orgnih.gov
The table below presents selected torsion and dihedral angles for several derivatives, highlighting the conformational diversity within this class of compounds.
| Compound | Angle Description | Value (°) | Ref. |
|---|---|---|---|
| Ethyl 3-nitro-4-(propylamino)benzoate | Dihedral angle between nitro group and benzene ring | 6.2(2) | researchgate.net |
| Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | Dihedral angle between nitro group plane and benzene ring | 5.2(2) | researchgate.netnih.gov |
| Ethyl 4-anilino-3-nitrobenzoate | Dihedral angle between benzene and phenyl rings | 73.20(6) | iucr.orgnih.gov |
| 4-Ethylamino-3-nitrobenzoic acid | Dihedral angle between nitro group and benzene ring | 15.29(15) | nih.gov |
| Ethyl 3-carboxy-5-nitrobenzoate | Dihedral angle of carboxy group with benzene ring | 3.8(1) | iucr.orgnih.gov |
| Dihedral angle of ethoxycarbonyl group with benzene ring | 4.5(1) | iucr.orgnih.gov | |
| Dihedral angle of nitro group with benzene ring | 164.8(1) | iucr.orgnih.gov |
The refinement of crystal structures for this compound derivatives involves sophisticated computational methods to achieve accurate and reliable models. The process typically begins with solving the phase problem using direct methods, often employing software packages like SHELXS. scispace.comnih.gov This is followed by full-matrix least-squares refinement on F² using programs such as SHELXL. scispace.comnih.govmdpi.com
A critical aspect of the refinement is the treatment of hydrogen atoms. In many cases, hydrogen atoms bonded to carbon are positioned geometrically and refined using a riding model, where their positions are linked to the parent atom. psu.edunih.govnih.gov For methyl groups, a rotating-group model is often applied. psu.eduresearchgate.netnih.gov Hydrogen atoms involved in hydrogen bonding, such as those attached to nitrogen or oxygen, are frequently located from a difference Fourier map and their positions and isotropic displacement parameters are refined freely. psu.eduresearchgate.netnih.gov
Data collection is performed on diffractometers such as the Bruker SMART APEXII CCD. researchgate.netiucr.orgnih.gov To ensure data quality, absorption corrections are applied using methods like multi-scan (e.g., SADABS) or ψ-scans. nih.goviucr.orgnih.govmdpi.com
In some instances, more advanced refinement strategies are necessary to account for structural complexities. For example, the crystal structure determination of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate revealed the presence of a non-merohedral twin, which required a specialized refinement model to account for the two overlapping lattices. The refined ratio of the twin components was determined to be 0.264 (2):0.736 (2). researchgate.netnih.gov The final quality of the refined model is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (S). nih.govresearchgate.netresearchgate.netnih.gov
Theoretical and Computational Chemistry Investigations of Ethyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the fundamental properties of ethyl 3-nitrobenzoate. These methods provide a molecular-level description of the electronic structure, which is key to predicting its chemical behavior.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of nitrobenzoic acid derivatives. researchgate.net DFT calculations, particularly using the B3LYP functional, have been successfully employed to determine the optimized geometry, vibrational frequencies, and electronic properties of related molecules. nih.govtcsedsystem.edu For instance, in studies of similar compounds, DFT methods have been used to calculate parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap, which are crucial for understanding reactivity. mdpi.com The calculated vibrational wavenumbers using DFT have shown good agreement with experimental infrared and Raman spectra for analogous structures. researchgate.net
Application of Semi-Empirical and Ab Initio Methods
Alongside DFT, semi-empirical and ab initio methods have been applied to study the conformational behavior of benzoates. researchgate.net Semi-empirical methods offer a computationally less intensive approach to explore the potential energy surface and identify stable rotational isomers. researchgate.net Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), provide a higher level of theory to check and refine the results obtained from DFT calculations, ensuring a more accurate description of the molecular geometries and relative energies of different conformers. researchgate.netacs.org For example, a preliminary exploration of the conformational behavior of mthis compound was conducted using semi-empirical methods, which identified the most stable rotational isomers. researchgate.net
Conformational Analysis and Rotational Isomerism Studies
The flexibility of the ester and nitro groups in this compound gives rise to different rotational isomers (conformers), each with distinct energetic and dipolar properties.
Mapping of Potential Energy Surfaces for Torsional Motions
The conformational landscape of this compound is defined by the rotation around the C(aromatic)-C(carbonyl) and C(aromatic)-N(nitro) bonds. Theoretical studies on the analogous mthis compound have mapped the potential energy surface for the torsion around the C(aromatic)–C(carbonyl) bond. researchgate.net These studies indicate that the conformation where the O=C-O-C moiety is coplanar with the benzene (B151609) ring is the most stable due to maximum π-orbital overlap. researchgate.net The rotational energy barrier for the methyl ester group has been calculated to be approximately 26 kJ/mol, suggesting a significant preference for a planar arrangement in the ground state. researchgate.net
Energetic and Dipolar Characterization of Rotational Isomers
Computational studies have focused on characterizing the different rotational isomers of molecules like mthis compound. researchgate.net For mthis compound, two primary isomers, It (trans) and Ic (cis), arising from rotation around the C(aromatic)–C(carbonyl) bond, have been identified as the most stable in a vacuum. researchgate.net Their relative energies, populations, and dipole moments have been calculated. researchgate.net The subtle differences in the geometries of these isomers are influenced by intramolecular interactions, such as those between the ester's oxygen atoms and the aromatic C-H bonds. researchgate.net The calculated dipole moments for different conformers are crucial for understanding their behavior in solution. researchgate.net
Solvent Effects on Molecular Conformation and Chemical Reactivity
The surrounding solvent medium can significantly influence the conformational equilibrium and reactivity of this compound. Theoretical models are employed to quantify these effects. The influence of solvents on conformational equilibria can be quantitatively analyzed using reaction field models, which consider the dielectric permittivity of the medium. researchgate.net For the related mthis compound, the conformational equilibrium between the trans and cis isomers was studied in various solvents. researchgate.net It was found that the solvent's polarity affects the relative stability of the conformers, a phenomenon that can be explained by the reaction field theory. researchgate.net Computational models like the Polarized Continuum Model (PCM) are used to simulate the solvent environment and provide a more accurate understanding of how different solvents can alter the molecular conformation and, consequently, the chemical reactivity of the solute. mdpi.com
Application of Reaction Field Theory in Solvent Modeling
The chemical behavior and conformational preferences of molecules like this compound can be significantly altered by the surrounding solvent. Reaction field theory is a computational approach used to model these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. This continuum model, often implemented through methods like the Polarizable Continuum Model (PCM), calculates the electrostatic interaction between the solute molecule and the polarized solvent. researchgate.netnih.govmdpi.com
For benzoate (B1203000) esters, a key conformational aspect is the rotation around the C(aromatic)–C(carbonyl) bond, leading to different isomers. researchgate.net In the case of the closely related mthis compound, theoretical studies have identified two stable planar conformers, It and Ic. In a vacuum, the It conformer is generally found to be more stable. researchgate.net
When a solvent is introduced, the relative stability of these conformers can change. The solvent effect on the conformational equilibrium is analyzed using reaction field theory. researchgate.net The theory predicts how the dipole moment of the solute molecule interacts with the reaction field of the solvent. A more polar solvent will preferentially stabilize the conformer with the higher dipole moment. Computational studies on mthis compound have quantitatively discussed the solvent's influence on the Gibbs energy of the conformational equilibrium based on this theory. researchgate.net Similar principles apply to this compound, where the solvent polarity is a crucial factor in determining the population of its rotational isomers.
Table 1: Theoretical Dipole Moments for Mthis compound Conformers (Illustrative for Benzoate Esters) Data adapted from studies on mthis compound, which serves as a close model for the behavior of this compound.
| Conformer | Dipole Moment (in vacuum, Debye) | Relative Stability in Polar Solvents |
| It (trans) | Lower | Less stabilized |
| Ic (cis) | Higher | More stabilized |
Structure-Reactivity Relationships and Elucidation of Reaction Mechanisms
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative means to assess the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship described by the formula:
log(k/k₀) = σρ or log(K/K₀) = σρ wikipedia.org
Here, k or K is the rate or equilibrium constant for a reaction of a substituted benzene derivative, while k₀ or K₀ is the constant for the unsubstituted parent compound. wikipedia.org The substituent constant (σ) quantifies the electronic effect (inductive and mesomeric) of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a specific reaction to these substituent effects. wikipedia.orgscribd.com
The nitro group (–NO₂) is a powerful electron-withdrawing group (EWG). Its effect is a combination of:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bonds.
Mesomeric Effect (-M): The nitro group can withdraw electron density from the ring via resonance, particularly when located at the ortho or para positions. At the meta position, the -M effect is not operative, so the electron-withdrawing character is primarily due to the strong -I effect.
The archetypal reaction for defining reaction constants is the alkaline hydrolysis of ethyl benzoates. wikipedia.orgdalalinstitute.com For this reaction, the ρ value is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state formed during the nucleophilic attack on the carbonyl carbon. wikipedia.orguwo.ca
Table 2: Hammett Constants and Predicted Reactivity for Ethyl Benzoate Hydrolysis
| Substituent (at meta-position) | Substituent Constant (σ_meta) | Effect on Reactivity | Predicted Relative Rate (k/k₀) |
| -H (Hydrogen) | 0.00 | Reference | 1 |
| -CH₃ (Methyl) | -0.07 | Electron-donating | < 1 |
| -Cl (Chloro) | +0.37 | Electron-withdrawing | > 1 |
| -NO₂ (Nitro) | +0.71 | Strongly electron-withdrawing | >> 1 |
As shown in the table, the large positive σ value for the meta-nitro group signifies its strong electron-withdrawing nature. This effect makes the carbonyl carbon of this compound significantly more electrophilic and susceptible to nucleophilic attack compared to unsubstituted ethyl benzoate, leading to a much faster hydrolysis rate.
Frontier Molecular Orbital (FMO) theory is a computational method that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govresearchgate.net The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net
For this compound, the presence of the electron-withdrawing nitro and ester groups significantly lowers the energy of both the HOMO and, more dramatically, the LUMO. The lowering of the LUMO energy makes the molecule a better electron acceptor, enhancing its reactivity towards nucleophiles. Computational studies on related nitrobenzoate derivatives show that the LUMO is often localized on the aromatic ring and the nitro group, indicating these are the primary sites for accepting electrons during a nucleophilic attack. mdpi.com
Table 3: Calculated Frontier Orbital Energies (Illustrative Values) These are representative values based on DFT calculations for similar aromatic nitro compounds. Actual values depend on the specific computational method and basis set used.
| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
| Benzene | ~ -9.2 | ~ +1.8 | ~ 11.0 | Low |
| Ethyl Benzoate | ~ -9.5 | ~ -0.5 | ~ 9.0 | Moderate |
| This compound | ~ -10.1 | ~ -1.8 | ~ 8.3 | High (Electrophilic) |
Molecular Electrostatic Potential (MESP) analysis is a computational tool that creates a 3D map of the electrostatic potential on the electron density surface of a molecule. nih.govcurresweb.com This map is invaluable for identifying reactive sites, as it visually represents the charge distribution and helps predict where a molecule is susceptible to electrophilic or nucleophilic attack. semanticscholar.org
The MESP map is color-coded:
Red regions: Indicate negative electrostatic potential, rich in electron density. These are the preferred sites for electrophilic attack.
Blue regions: Indicate positive electrostatic potential, deficient in electron density. These are the preferred sites for nucleophilic attack.
Green/Yellow regions: Represent neutral or intermediate potential.
In an MESP analysis of this compound, distinct regions of positive and negative potential would be observed:
Negative Potential (Red): The most negative regions are expected to be located over the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. mdpi.com These sites are the most attractive for protons or other electrophiles.
Positive Potential (Blue): A significant region of positive potential is expected around the carbonyl carbon atom, making it the primary site for nucleophilic attack (e.g., by a hydroxide (B78521) ion during hydrolysis). The hydrogen atoms on the aromatic ring would also exhibit positive potential.
This analysis provides a clear visual confirmation of the electronic effects described by resonance and inductive theories, pinpointing the carbonyl carbon as the main electrophilic center and the oxygen atoms as the main nucleophilic centers. mdpi.comsemanticscholar.org
Biological and Biomedical Research Applications of Ethyl 3 Nitrobenzoate Derivatives
Development of Pharmacologically Active Agents
The ethyl 3-nitrobenzoate core structure serves as a template for the synthesis of various pharmacologically active compounds. By modifying the functional groups on the benzoate (B1203000) ring, scientists can fine-tune the biological activity of these derivatives, targeting specific enzymes and cellular pathways.
Investigation as Cholinesterase Inhibitors for Neurodegenerative Diseases
A key area of investigation for this compound derivatives is in the development of cholinesterase inhibitors for diseases like Alzheimer's. nih.gov The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) levels contributes to cognitive impairment, making the inhibition of enzymes that break down this neurotransmitter—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—a primary therapeutic strategy. frontiersin.orgnih.gov
A series of novel cholinesterase inhibitors featuring a nitrobenzoate core has been synthesized and evaluated. nih.gov Within this series, one compound, designated "2f", demonstrated selective inhibitory activity against acetylcholinesterase (AChE) and was identified as a mixed-mode inhibitor with low cytotoxicity. nih.gov This discovery highlighted the potential of the nitrobenzoate structure as a new scaffold for developing compounds to treat Alzheimer's disease. nih.gov
Further research into related structures has shown that derivatives like ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate (compound 2h) exhibit potent inhibitory activity against butyrylcholinesterase (BChE). researchgate.net The inhibition of BChE is considered a particularly promising therapeutic target for the later stages of Alzheimer's disease. researchgate.net Other studies have explored adamantyl-based derivatives, such as 2-(Adamantan-1-yl)-2-oxothis compound (2m), noting that substitutions at the third position of the phenyl ring significantly influenced AChE inhibition. mdpi.com Similarly, (5-formylfuran-2-yl) methyl 4-nitro benzoate showed inhibitory action against both AChE and BChE, with IC50 values of 3.25 µM and 8.45 µM, respectively. dergipark.org.trresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Nitrobenzoate Derivatives
| Compound | Target Enzyme | Activity (IC50) | Reference |
| (5-formylfuran-2-yl) methyl 4-nitro benzoate | AChE | 3.25 µM | dergipark.org.tr |
| (5-formylfuran-2-yl) methyl 4-nitro benzoate | BuChE | 8.45 µM | dergipark.org.tr |
| Ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate (2h) | BuChE | Good | researchgate.net |
| Compound "2f" | AChE | Potent | nih.gov |
Evaluation of Antifungal and Antimicrobial Properties
Nitrobenzoate derivatives have demonstrated significant potential as antifungal and antimicrobial agents. The nitro group is believed to be crucial to their mechanism of action, possibly by disrupting the synthesis or function of the microbial cell wall or by forming reactive intermediates upon reduction within the cell.
Studies on 3,5-dinitrobenzoate (B1224709) derivatives have revealed potent antifungal properties. researchgate.net For instance, ethyl 3,5-dinitrobenzoate has shown significant activity against several species of Candida, a common cause of fungal infections in immunocompromised individuals. researchgate.net The mechanism of action for these compounds appears to involve interference with the fungal cell membrane. researchgate.net
The antimicrobial activity of these derivatives extends to bacteria as well. Research on 4-nitro-benzoates has shown they can inhibit the growth of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.49 μmol/L. researchgate.net Furthermore, this compound itself has been suggested to be useful in treating bacterial infections due to its anticomplementary properties. A significant body of research has also focused on the activity of nitrobenzoates against Mycobacterium tuberculosis. mdpi.comnih.gov Studies have identified 3,5-dinitro esters as a particularly active series, suggesting the nitrobenzoate scaffold is a promising starting point for developing new antimycobacterial drugs. mdpi.comnih.gov
Table 2: Antifungal and Antimicrobial Activity of Selected Nitrobenzoate Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL | researchgate.net |
| 4-nitro-benzoate derivatives | Gram-positive bacteria | ≥ 0.49 µmol/L | researchgate.net |
| 3,5-dinitro esters | M. tuberculosis | Most active | mdpi.comnih.gov |
Exploration as Cytotoxic Agents in Cancer Research, including Multidrug Resistance Modulation
In the field of oncology, nitrobenzoate derivatives are being explored as cytotoxic agents to combat cancer cells. A major challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. Some nitrobenzoate derivatives have shown the ability to overcome this resistance. nih.govdntb.gov.ua
One novel microtubule inhibitor with a nitrobenzoate structure, IMB5046 (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester), has displayed potent cytotoxicity against various tumor cell lines, with IC50 values ranging from 0.037 to 0.426 μM. nih.gov Crucially, this compound remains effective against cell lines that are resistant to other common chemotherapy agents like paclitaxel (B517696) and vincristine. nih.gov IMB5046 achieves this by not being a substrate for P-glycoprotein, a key protein involved in pumping drugs out of cancer cells. nih.gov Its mechanism involves binding to the colchicine (B1669291) pocket of tubulin, which disrupts microtubule structures, halts the cell cycle at the G2/M phase, and ultimately induces apoptosis (programmed cell death). nih.gov
Other research has focused on different nitro-substituted compounds for their ability to reverse MDR. Derivatives of 3-Aryl-4-nitrobenzothiochromans S,S-dioxide have been identified as potential inhibitors of the ABCB1 transporter, another protein heavily involved in multidrug resistance. nih.gov These findings suggest that the nitrobenzoate framework can be a valuable starting point for developing new anticancer drugs, particularly for treating resistant tumors. nih.govnih.gov
Role as Precursors for Local Anesthetics and Other Pharmaceutical Compounds
Ethyl nitrobenzoate derivatives serve as critical intermediates in the synthesis of various pharmaceutical compounds. One of their most established roles is as a precursor for local anesthetics. guidechem.com
Ethyl 4-nitrobenzoate (B1230335) is a key semi-product in the industrial synthesis of widely used local anesthetics such as benzocaine (B179285) and procaine (B135) (also known as novocaine). guidechem.comsmolecule.comamazonaws.com The synthesis involves a crucial chemical reaction where the nitro group (-NO2) on the benzoate ring is reduced to an amino group (-NH2), a transformation that is fundamental to the final compound's anesthetic activity. guidechem.com
Beyond local anesthetics, nitrobenzoate derivatives are versatile building blocks for other complex pharmaceuticals. For example, methyl 2-bromomethyl-3-nitrobenzoate is a key starting material in a patented synthesis process for Lenalidomide. google.com Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. This demonstrates the utility of the this compound framework in constructing a diverse range of bioactive molecules. guidechem.comindiamart.com
Scaffold Design and Optimization in Medicinal Chemistry
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups can be attached to create a library of related compounds. The design and optimization of these scaffolds are central to the process of drug discovery.
Utility of Nitrobenzoate Core Structures as Novel Scaffolds in Drug Discovery
The nitrobenzoate core has been identified as a valuable and novel scaffold in drug discovery. nih.gov Its chemical properties and the reactivity of the nitro group allow for extensive structural modifications, making it an attractive starting point for developing new therapeutic agents. vulcanchem.com
The discovery of nitrobenzoates as a new scaffold for cholinesterase inhibitors is a prime example of its utility. nih.gov This finding has opened up new avenues for designing drugs for neurodegenerative conditions like Alzheimer's disease. nih.gov Similarly, the nitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate variant, is considered a promising foundation for creating new antimycobacterial agents to combat tuberculosis. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency Enhancement
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological potency of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies have provided insights into the structural features that influence their biological activities.
The introduction of different substituents to the benzimidazole (B57391) ring, which can be synthesized from this compound precursors, has been a key area of investigation. For instance, the nature and position of substituents on the phenyl ring of benzimidazole derivatives have been shown to significantly affect their cytotoxic and antimicrobial activities. Studies have shown that introducing electron-withdrawing groups, such as halogens, to the benzene (B151609) ring of related heterocyclic structures can increase biological activity. saspublishers.com
In one study, a series of novel depsides were synthesized, including derivatives containing a 3-nitrobenzoate moiety. researchgate.net Specifically, 2-(2-methoxy-2-oxoethyl)phenyl 3-nitrobenzoate and 2-(2-ethoxy-2-oxoethyl)phenyl 3-nitrobenzoate demonstrated potent antibacterial activity against Bacillus subtilis. researchgate.net This suggests that the 3-nitrobenzoate group, in combination with the substituted phenyl acetate (B1210297), is a key pharmacophore for antibacterial efficacy against this strain. researchgate.net
Furthermore, research on cholinesterase inhibitors with a nitrobenzoate core has revealed important SAR insights. nih.gov A study synthesizing a series of these inhibitors found that a specific compound, designated 2f, had the most potent and selective inhibitory activity against acetylcholinesterase. nih.gov This highlights the potential of the nitrobenzoate scaffold in developing treatments for conditions like Alzheimer's disease. nih.gov Molecular docking studies further elucidated that the interactions between these derivatives and the enzyme are influenced by the specific substitutions on the nitrobenzoate structure. nih.gov
The following table summarizes key findings from SAR studies on this compound derivatives and related compounds:
| Compound/Derivative Class | Biological Activity | Key SAR Findings |
| Benzimidazole derivatives | Anticancer, Antimicrobial | Substitution on the benzimidazole ring and the nature of the substituent at position 1 are critical for activity. researchgate.netnih.gov |
| Depside derivatives with 3-nitrobenzoate | Antibacterial | The 3-nitrobenzoate moiety combined with a substituted phenyl acetate is important for activity against B. subtilis. researchgate.net |
| Nitrobenzoate-based cholinesterase inhibitors | Acetylcholinesterase inhibition | Specific substitutions on the nitrobenzoate core lead to selective and potent inhibitors. nih.gov |
| 1H-indole-2,3-dione analogues | Anticancer | Introduction of electron-withdrawing halogens to the benzene ring enhances activity. saspublishers.com |
These studies underscore the importance of systematic structural modifications to enhance the desired biological effects of this compound derivatives.
Ligand Pharmacophore Mapping for Receptor Interactions
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. This approach is instrumental in designing new ligands with improved affinity and selectivity for a specific biological target.
For derivatives of this compound, ligand pharmacophore mapping has been employed to understand their interactions with receptors and to guide the design of more potent compounds. In the context of developing novel anticancer agents, a ligand-based pharmacophore model was generated by hybridizing the structures of known anticancer compounds and ABCB1 inhibitors. researchgate.netnih.gov This hybrid pharmacophore was then used to map newly designed 1,2,5-trisubstituted benzimidazole derivatives, which can be synthesized from this compound precursors. researchgate.netnih.gov The mapping results revealed that the designed compounds showed a good fit with the aromatic ring features of the pharmacophore. nih.gov Notably, derivatives with a 5-carboxylate moiety demonstrated the best fit with the hydrophobic feature of the anticancer pharmacophore, providing a rationale for their observed cytotoxic activity. nih.gov
In another study focused on identifying novel inhibitors of the PD-1/PD-L1 pathway, a pharmacophore model was developed based on the structure of the PD-L1 dimeric protein. researchgate.net This model included features such as positive ionizable points, hydrogen bond donors, and hydrophobic points. researchgate.net Virtual screening of compound libraries against this pharmacophore model led to the identification of potential small molecule inhibitors. researchgate.net While this study did not directly involve this compound, the methodology is highly relevant for designing new derivatives that could target specific protein-protein interactions.
The table below illustrates the application of pharmacophore mapping in the design of biologically active molecules related to this compound derivatives.
| Application | Pharmacophore Model Features | Key Findings from Mapping |
| Anticancer agents (Benzimidazole derivatives) | Aromatic rings, hydrophobic features. researchgate.netnih.gov | Designed compounds showed good fit; 5-carboxylate moiety fit well with the hydrophobic feature. nih.gov |
| PD-1/PD-L1 inhibitors | Positive ionizable points, hydrogen bond donors, hydrophobic points. researchgate.net | Identified potential inhibitors through virtual screening against the pharmacophore. researchgate.net |
These examples demonstrate the utility of ligand pharmacophore mapping in the rational design of this compound derivatives with enhanced biological activity through a deeper understanding of their potential interactions with target receptors.
Mechanistic Biological Studies
Investigations into Interactions with Biological Enzymes and Receptors
The biological effects of this compound and its derivatives are predicated on their interactions with specific enzymes and receptors. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which in turn affects how these molecules bind to biological targets. evitachem.comscielo.br
Derivatives of this compound have been investigated for their potential to inhibit various enzymes. For instance, a series of novel cholinesterase inhibitors featuring a nitrobenzoate core structure were synthesized and evaluated. nih.gov One compound in this series demonstrated selective, mixed-mode inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking simulations suggested that the nitrobenzoate scaffold plays a crucial role in the binding of these inhibitors to the enzyme's active site. nih.gov
In the context of antimicrobial activity, derivatives of 3-methyl-4-nitrobenzoate have been studied for their interaction with thymidylate kinase (TMPK), a potential antifungal target. researchgate.netresearchgate.net Modeling studies of the most bioactive compound in the series indicated that it interacts with the TMPK protein, providing a possible mechanism for its antifungal effects. researchgate.net
Furthermore, the interactions of nitrobenzoate ligands with metal centers in coordination complexes can lead to compounds with significant biological activity, such as antitumor properties. Dirhenium complexes with nitrobenzoate ligands have been shown to bind to DNA, inhibiting its replication and protein synthesis in a manner similar to cisplatin. mdpi.com
The following table summarizes the interactions of this compound derivatives with specific biological targets.
| Derivative Class | Target Enzyme/Receptor | Type of Interaction |
| Nitrobenzoate-based inhibitors | Acetylcholinesterase | Mixed-mode inhibition, binding to active site. nih.gov |
| 3-Methyl-4-nitrobenzoate derivatives | Thymidylate Kinase (TMPK) | Binding to the protein, proposed antifungal mechanism. researchgate.netresearchgate.net |
| Dirhenium-nitrobenzoate complexes | DNA | Binding to DNA, inhibition of replication. mdpi.com |
| Reduced nitrobenzoate derivatives | Various enzymes and receptors | Hydrogen bonding via the amino group. |
Study of Biotransformation Pathways, including Nitro Group Metabolism
The biotransformation of nitroaromatic compounds like this compound is a critical area of study, as the metabolic pathways often determine the compound's biological activity and potential toxicity. A key metabolic process for these compounds is the reduction of the nitro group. nih.govresearchgate.netsvedbergopen.com
The metabolism of nitroaromatic compounds can proceed through several pathways. researchgate.net One major pathway involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamino intermediate, and finally to an amino group. researchgate.net This reduction is often catalyzed by nitroreductase enzymes, which are found in both aerobic and anaerobic bacteria. mdpi.comeaht.org These enzymes can be either oxygen-insensitive (type I) or oxygen-sensitive (type II). mdpi.com
The reactive intermediates formed during this reduction, particularly the nitroso and hydroxylamino derivatives, are often responsible for the biological effects of the parent compound. annualreviews.org For example, the hydroxylamino metabolite has been shown to bind to DNA. researchgate.net In some cases, these intermediates may require further activation through processes like O-esterification to exert their full biological activity. researchgate.net
Drugs containing nitro groups often act as prodrugs, undergoing metabolic reduction to produce reactive intermediates, including free radicals and reactive oxygen species (ROS), which can contribute to their therapeutic action or cytotoxicity. svedbergopen.com The bioreductive metabolism of nitroaromatic compounds can also lead to the formation of reactive nitrogen species (RNS). svedbergopen.com
The specific metabolic fate of a nitroaromatic compound can vary depending on the organism and the specific structure of the compound. For instance, while some bacteria reduce the nitro group, others may utilize oxidative pathways that involve monooxygenase or dioxygenase enzymes to remove the nitro group as nitrite (B80452). nih.govmagtech.com.cn
The table below outlines the primary metabolic pathways for the nitro group in nitroaromatic compounds.
| Metabolic Pathway | Key Enzymes Involved | Key Intermediates |
| Nitro group reduction | Nitroreductases (Type I and II) mdpi.com | Nitrosoarenes, Hydroxylaminoarenes, Aminoarenes researchgate.net |
| Oxidative removal of nitro group | Monooxygenases, Dioxygenases nih.govmagtech.com.cn | Catechols, Protocatechuate mdpi.comresearchgate.net |
Understanding these biotransformation pathways is essential for predicting the efficacy and potential toxicity of this compound derivatives in various biological systems.
Biodegradation Studies of Nitroaromatic Compounds
Microbial Degradation Pathways of Nitrobenzoates by Specific Strains
The microbial degradation of nitroaromatic compounds, including nitrobenzoates, is a significant area of research due to their environmental persistence and toxicity. Various bacterial strains have been identified that can utilize nitrobenzoates as a source of carbon, nitrogen, and energy, employing diverse metabolic pathways. mdpi.commagtech.com.cn
The degradation of nitrobenzoates can occur through either reductive or oxidative pathways. mdpi.com In the reductive pathway, the initial step is the reduction of the nitro group, catalyzed by nitroreductases, which can ultimately lead to the formation of an amino group. nih.govannualreviews.org The hydroxylamino intermediate is a key metabolite in this process. nih.govresearchgate.net
Several bacterial strains have been characterized for their ability to degrade different isomers of nitrobenzoate. For example, Cupriavidus sp. strain ST-14 can degrade 2-nitrobenzoate (B253500) and 4-nitrobenzoate. asm.org In this strain, 2-nitrobenzoate is metabolized to 3-hydroxyanthranilate, while 4-nitrobenzoate is converted to protocatechuate. asm.org Pseudomonas fluorescens strain KU-7 also degrades 2-nitrobenzoate via 3-hydroxyanthranilate. researchgate.net
The degradation of 3-nitrobenzoate has been studied in Bacillus flexus strain XJU-4. researchgate.net This strain utilizes an oxidative mechanism, converting 3-nitrobenzoate to protocatechuate with the release of nitrite. researchgate.net This contrasts with the reductive pathways often observed for other nitrobenzoate isomers. mdpi.comdergipark.org.tr
Some bacterial strains, such as Burkholderia cepacia PB4 and Ralstonia paucula SB4, can degrade both 4-nitrobenzoate and its corresponding amino derivative, 4-aminobenzoate (B8803810). oup.com Interestingly, the primary pathway for 4-nitrobenzoate degradation in these strains involves partial reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate, rather than proceeding through 4-aminobenzoate as an intermediate. oup.com
The table below summarizes the degradation pathways of different nitrobenzoate isomers by specific bacterial strains.
| Nitrobenzoate Isomer | Bacterial Strain | Key Pathway/Intermediates |
| 2-Nitrobenzoate | Cupriavidus sp. ST-14, Pseudomonas fluorescens KU-7 | Reductive pathway via 3-hydroxyanthranilate. asm.orgresearchgate.net |
| 3-Nitrobenzoate | Bacillus flexus strain XJU-4 | Oxidative pathway via protocatechuate, with nitrite release. researchgate.net |
| 4-Nitrobenzoate | Cupriavidus sp. ST-14, Burkholderia cepacia PB4, Ralstonia paucula SB4 | Reductive pathway via 4-hydroxylaminobenzoate to protocatechuate. asm.orgoup.com |
These studies highlight the metabolic diversity among microorganisms in the degradation of nitroaromatic compounds and provide a basis for developing bioremediation strategies for contaminated environments.
Enzymatic Mechanisms Involved in Biodegradation Processes
The biodegradation of this compound and its derivatives is a multi-step process orchestrated by a series of specialized enzymes. Microorganisms have evolved sophisticated catabolic pathways to break down these xenobiotic compounds, typically initiating the process through hydrolysis followed by the degradation of the aromatic ring. The enzymatic mechanisms primarily involve an initial esterase-mediated cleavage, followed by either oxidative or reductive pathways that address the nitro group and the aromatic structure.
The primary enzymatic degradation of this compound commences with the hydrolysis of the ester linkage. This reaction is catalyzed by esterases, which cleave the bond between the carboxyl group and the ethoxy group, yielding 3-nitrobenzoic acid and ethanol (B145695). The ethanol can be readily utilized by microorganisms as a carbon and energy source. The resulting intermediate, 3-nitrobenzoic acid, is the substrate for subsequent enzymatic attacks that target the nitro substituent and the aromatic ring.
Bacterial degradation of nitroaromatic compounds like 3-nitrobenzoic acid proceeds through two main routes: oxidative or reductive pathways. mdpi.comnih.gov In the oxidative pathway, the nitro group is removed as nitrite, whereas the reductive pathway involves the reduction of the nitro group to an amino group, releasing ammonium (B1175870). mdpi.comoup.com
For 3-nitrobenzoate, the predominant mechanism described in scientific literature is the oxidative pathway. asm.org This process is initiated by a dioxygenase enzyme that catalyzes the removal of the nitro group in the form of nitrite. mdpi.comasm.org For instance, in Pseudomonas sp. strain JS51, a dioxygenase facilitates the oxidation of 3-nitrobenzoate to protocatechuate, accompanied by the stoichiometric release of nitrite. nih.gov Similarly, research on Bacillus flexus strain XJU-4 has shown the degradation of 3-nitrobenzoate to protocatechuate, which is then further metabolized via ring cleavage by protocatechuate 4,5-dioxygenase. researchgate.net
In some engineered bacterial strains, such as Cupriavidus sp. strain ST-14, the introduction of a functional 3-nitrobenzoate dioxygenase enables the organism to metabolize 3-nitrobenzoate through the protocatechuate pathway. asm.org This intermediate, protocatechuate, is a common metabolite in the degradation of various aromatic compounds and is subsequently cleaved by ring-cleavage dioxygenases, leading to intermediates that can enter central metabolic pathways. asm.org
While the reductive pathway is more commonly observed for 2-nitrobenzoate and 4-nitrobenzoate, it is also a possible, though less frequently reported, route for 3-nitrobenzoate derivatives. mdpi.com This pathway involves nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups to hydroxylamino and subsequently to amino groups. oup.comoup.comoup.com These bacterial nitroreductases are classified as either Type I (oxygen-insensitive) or Type II (oxygen-sensitive). oup.comoup.com The resulting aminobenzoic acid can then undergo further degradation.
The key enzymatic steps in the primary biodegradation pathway of this compound are summarized in the table below.
| Step | Substrate | Enzyme | Product(s) | Pathway |
| 1 | This compound | Carboxylesterase | 3-Nitrobenzoic acid + Ethanol | Hydrolysis |
| 2 | 3-Nitrobenzoic acid | 3-Nitrobenzoate Dioxygenase | Protocatechuate + Nitrite | Oxidative |
| 3 | Protocatechuate | Protocatechuate Dioxygenase | Ring-cleavage products | Oxidative |
Advanced Research Applications in Chemical and Environmental Sciences
Applications in Fine Chemical Synthesis beyond Pharmaceutical Intermediates
Ethyl 3-nitrobenzoate is a valuable building block in the synthesis of a diverse range of non-pharmaceutical fine chemicals. Its reactivity allows for the creation of complex molecular architectures for various industrial and research purposes.
One significant application is in the synthesis of dyes and pigments. The nitro group can be readily reduced to an amino group, which is a key step in producing azo dyes and other chromophores. For instance, derivatives of nitrobenzoates are used in the production of dyes with excellent stability and colorfastness for textiles. The reduction of the nitro group to form an amine, such as in the conversion of this compound to Ethyl 3-aminobenzoate (B8586502), is a fundamental transformation that opens pathways to a wide array of substituted aromatic compounds. nih.gov
The compound also serves as a precursor in the synthesis of agrochemicals. smolecule.com Substituted indoles and nitroanilines, derived from nitroaromatic compounds, are bioactive components in many pesticides. nih.gov
Furthermore, recent research has demonstrated the utility of ethyl nitrobenzoate derivatives in synthesizing highly specialized and structurally complex molecules. For example, ethyl 2-fluoro-3-nitrobenzoate, a related derivative, is used in the synthesis of heterocyclic atropisomers, which are chiral molecules with potential applications in catalysis and materials science. nih.gov In one study, 2-methylindole (B41428) was reacted with ethyl 2-fluoro-3-nitrobenzoate to produce a configurationally stable atropisomer in high yield. nih.gov Similarly, ethyl 3-nitro-4-(substituted amino) benzoates are key intermediates in the 'one pot' nitro reductive cyclization reactions to form benzimidazole-5-carboxylates, which are precursors to complex hybrids like benzimidazole-quinoline compounds. diva-portal.org
The synthesis of eugenol (B1671780) ester derivatives, such as 4-allyl-2-methoxyphenyl 3-nitrobenzoate, highlights another application. These derivatives have been studied for their insecticidal activity. mdpi.com
Table 1: Examples of Fine Chemicals Synthesized from this compound Derivatives
| Derivative/Precursor | Reagents/Conditions | Product | Application Area | Reference |
|---|---|---|---|---|
| Ethyl 2-fluoro-3-nitrobenzoate | 2-methylindole, Cs₂CO₃, DMSO | Atropisomer 1 | Chiral Molecule Synthesis | nih.gov |
| Ethyl 4-(alkylamino)-3-nitrobenzoates | 5-bromothiophene-2-carbaldehyde, Sodium dithionite (B78146) | Ethyl 2-(5-bromothiophen-2-yl)-1-alkyl-1H-benzo[d]imidazole-5-carboxylate | Heterocyclic Synthesis (Precursor to Hybrids) | diva-portal.org |
| m-nitrobenzoyl chloride (related precursor) | Eugenol, Basic conditions | 4-allyl-2-methoxyphenyl 3-nitrobenzoate | Agrochemicals (Insecticides) | mdpi.com |
Research into Environmental Remediation Strategies for Nitroaromatic Pollutants
Nitroaromatic compounds are significant environmental pollutants, often exhibiting toxicity and resistance to degradation. nih.gov Due to its representative structure, this compound and its isomers are utilized in research to develop and understand remediation strategies for this class of contaminants.
The primary focus of remediation research is the breakdown of the nitroaromatic structure, typically initiated by the reduction of the nitro group. nih.gov Bacteria have been identified that can use nitrobenzoates as their sole source of carbon, nitrogen, and energy. nih.govmdpi.com For example, Bacillus flexus strain XJU-4 has been shown to degrade 3-nitrobenzoate. researchgate.net The degradation can proceed through either oxidative or reductive pathways, where the nitro group is removed as nitrite (B80452) or the compound is reduced to an aminobenzoate, respectively. nih.govmdpi.com
Electrocatalytic reduction represents a promising technological approach for the remediation of water contaminated with nitroaromatics. Research has demonstrated the highly selective electrocatalytic reduction of substituted nitrobenzenes, including this compound, to their corresponding aniline (B41778) derivatives. nih.govacs.org One method employs a polyoxometalate (POM) redox mediator, such as phosphotungstic acid, in an aqueous solution. nih.govresearchgate.netresearchgate.net The POM mediator accepts electrons from a cathode and then reduces the nitroarene in solution, a process that is more selective than direct electrochemical reduction at the electrode surface. researchgate.netacs.org This method is effective at room temperature and avoids the need for hydrogen gas or sacrificial chemical reagents. researchgate.net
Table 2: Electrocatalytic Reduction of this compound
| Method | Catalyst/Mediator | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Mediated Electrocatalysis | Phosphotungstic Acid (H₃[PW₁₂O₄₀]) | Aqueous H₃PO₄ (1 M), Glassy Carbon Electrode, Room Temperature | Enhanced reductive current and selective conversion to Ethyl 3-aminobenzoate. | nih.govresearchgate.netacs.org |
The detoxification of nitroaromatics is a critical aspect of remediation. Studies using microorganisms like Cupriavidus sp. have shown that the biodegradation of compounds like nitrobenzoic acid leads to a significant reduction in cytotoxicity and mutagenicity. nih.gov The microbial process typically involves nitroreductase enzymes that convert the nitroaromatics into less toxic amino derivatives. mdpi.comnih.gov
Exploration of Material Science Applications for Functionalized Nitrobenzoate Derivatives
The functional groups of nitrobenzoate derivatives, including this compound, make them attractive for incorporation into advanced materials, imparting specific electronic, optical, or thermal properties.
Derivatives of nitrobenzoates are investigated for their potential in creating functional polymers and coatings. smolecule.com The ester functionality can be used for polymerization, and the nitroaromatic structure can enhance properties like thermal stability and UV resistance when incorporated into polymer matrices. The o-nitrobenzyl group, a related structure, is frequently used in polymer science as a photolabile group, allowing for the alteration of polymer properties upon irradiation. umass.edu This has applications in creating photodegradable hydrogels and for patterning thin films. umass.edu
In the field of nonlinear optics (NLO), organic materials are of great interest. Crystals formed from nitrobenzoate derivatives, such as 2-amino-6-methylpyridinium 4-nitrobenzoate (B1230335), have been shown to possess excellent third-order NLO properties. researchgate.net The presence of electron-donating and electron-withdrawing groups (like the nitro group) in the same molecule is a key feature for creating materials with high NLO activity. researchgate.net
Functionalized nitrobenzoates are also used to create liquid crystals. For instance, cholesteryl p-polyfluoroalkoxy-m-nitrobenzoate derivatives have been synthesized and studied for their mesomorphic (liquid crystal) properties. researchgate.net Furthermore, the unique electronic properties of derivatives like Ethyl 4-iodo-3-nitrobenzoate suggest their potential use in creating functional materials. smolecule.com The combination of the ester, nitro, and iodo groups provides multiple points for further chemical modification to tailor material properties. smolecule.com
Table 3: Material Science Applications of Nitrobenzoate Derivatives
| Derivative Class | Material Type | Potential Application | Key Feature | Reference |
|---|---|---|---|---|
| General Nitrobenzoates | Polymers | Enhanced thermal/UV stability | Incorporation of stable aromatic structure | |
| o-Nitrobenzyl Derivatives | Photodegradable Polymers | Hydrogels, Thin Film Patterning | Photolabile nature of the nitrobenzyl group | umass.edu |
| 2-Amino-6-methylpyridinium 4-nitrobenzoate | Organic Single Crystals | Optoelectronics, NLO devices | High third-order nonlinear optical properties | researchgate.net |
Q & A
Basic Research Questions
Q. What are the critical experimental parameters to optimize during the synthesis of ethyl 3-nitrobenzoate?
- Methodological Answer : The synthesis involves nitration of ethyl benzoate derivatives. Key parameters include:
- Stoichiometry : Excess nitric acid (HNO₃) relative to the aromatic substrate ensures complete nitration. For example, a 1.5:1 molar ratio of HNO₃ to ethyl benzoate minimizes side products .
- Temperature Control : Slow addition of HNO₃ under ice-cooling (0–5°C) prevents runaway exothermic reactions and poly-nitration .
- Catalyst Use : Concentrated sulfuric acid (H₂SO₄) acts as both a catalyst and dehydrating agent. Insufficient H₂SO₄ leads to unreacted starting material, as observed in TLC analysis .
- Workup : Immediate quenching with ice ensures product solidification, followed by vacuum filtration and recrystallization (e.g., using methanol) to improve purity .
Q. How can researchers confirm the purity and regioselectivity of this compound after synthesis?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use silica gel plates with hexane/ethyl acetate (8:2) to monitor reaction progress. A single spot (Rf ≈ 0.35) indicates pure product .
- Melting Point Analysis : Pure this compound melts at 41°C; deviations suggest impurities or isomer contamination (e.g., ortho/para derivatives) .
- Spectroscopy :
- IR : Confirm the presence of ester C=O (1725 cm⁻¹), nitro (1530 and 1350 cm⁻¹), and C-O (1280 cm⁻¹) groups .
- ¹H-NMR : Aromatic protons exhibit splitting patterns consistent with meta-substitution (e.g., doublets of doublets at δ 8.11–8.05 ppm for H-4 and H-6) .
Q. What crystallization techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Crash Crystallization : Pouring the reaction mixture onto ice induces rapid crystallization of the product .
- Recrystallization Solvents : Methanol or ethanol are preferred due to moderate polarity, which dissolves impurities while retaining the product at low temperatures .
- Craig Tube Method : Small-scale recrystallization minimizes solvent use and maximizes recovery of high-purity crystals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in analyzing the electronic properties of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict charge distribution and reactivity. For example, the nitro group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic substitution resistance .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions, guiding functionalization strategies (e.g., reduction of nitro to amine groups) .
- NMR Spectral Simulation : DFT-predicted ¹H and ¹³C chemical shifts correlate with experimental data to validate structural assignments .
Q. What mechanistic insights explain competing pathways during the nitration of ethyl benzoate derivatives?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The nitronium ion (NO₂⁺) attacks the aromatic ring. Meta selectivity arises from the ester group’s strong deactivating (-I) effect, which directs substitution to the meta position .
- Side Reactions :
- Ortho/Para Byproducts : Trace isomers form due to incomplete regiocontrol, detectable via HPLC or GC-MS .
- Oxidation : Overly aggressive nitration conditions (excess HNO₃ or elevated temperatures) may oxidize the ester group, necessitating strict temperature regulation .
Q. How can this compound be transformed into derivatives for pharmaceutical intermediates?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with Pb/C reduces the nitro group to an amine, yielding ethyl 3-aminobenzoate. This intermediate is critical for synthesizing benzimidazoles or azo dyes .
- Nucleophilic Substitution : Reacting ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF/triethylamine replaces chlorine with amines, enabling access to bioactive heterocycles .
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Methodological Answer :
- Hydrogen Bonding Networks : The nitro and ester groups form directional interactions (e.g., C=O⋯H-O or NO₂⋯H-C), which influence crystal packing. Graph set analysis (e.g., Etter’s rules) classifies these patterns to predict polymorphism .
- Twinned Crystals : High-resolution X-ray diffraction (SHELXL refinement) and electron density maps resolve overlapping lattices, particularly in low-symmetry space groups .
Q. How should researchers address discrepancies in spectral or crystallographic data for this compound derivatives?
- Methodological Answer :
- Data Cross-Validation : Compare IR, NMR, and mass spectrometry results with computational predictions to identify anomalies (e.g., unassigned peaks due to solvent residues) .
- Crystallographic Refinement : Use SHELX programs to iteratively adjust thermal parameters and occupancy rates, ensuring R-factors < 5% for high-confidence structures .
- Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, humidity) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
